molecular formula C9H14N2 B1454999 1-(6-Methylpyridin-2-yl)propan-1-amine CAS No. 1185320-33-5

1-(6-Methylpyridin-2-yl)propan-1-amine

Cat. No. B1454999
M. Wt: 150.22 g/mol
InChI Key: CDTQUDZMUDLYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methylpyridin-2-yl)propan-1-amine, also known as MP2P, is a chemical compound that has gained significant attention in the scientific community due to its potential applications. It is a member of the pyridine family and is commonly used as a precursor in the synthesis of various drugs and other organic compounds.

Scientific Research Applications

1. Use in Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Method : The sample is diluted to 4 mg/mL in CD3OD containing TMS for 0 ppm reference and dimethylfumarate as a quantitative internal standard. The instrument used is a 400 MHz NMR spectrometer. The spectral width should contain -3 ppm through 13 ppm. The pulse angle is 90° and the delay between pulses is 45 seconds .

2. Use in Gas Chromatography/Mass Spectrometry (GC/MS)

  • Method : The sample is diluted to 3 mg/mL base extracted into CHCl3. An Agilent gas chromatograph operated in split mode with an MS detector is used. The carrier gas is helium at 1 mL/min. The temperatures for the injector, MSD transfer line, MS Source, and MS Quad are 280°C, 280°C, 230°C, and 150°C respectively .

3. Use in Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

  • Method : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives are designed and synthesized .
  • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

properties

IUPAC Name

1-(6-methylpyridin-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-8(10)9-6-4-5-7(2)11-9/h4-6,8H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTQUDZMUDLYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672470
Record name 1-(6-Methylpyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyridin-2-yl)propan-1-amine

CAS RN

1185320-33-5
Record name 1-(6-Methylpyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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